molecular formula C14H19ClN2O2 B278456 N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide

Katalognummer B278456
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: PCRJUYSCLRIPQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide exerts its therapeutic effects by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors such as N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide promote the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In neurodegenerative disorders, N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. However, its potency as an anticancer agent is also lower than some other HDAC inhibitors, which may limit its usefulness in certain applications. Additionally, the optimal dosing and administration of N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide for different diseases and conditions is still being investigated.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide. One area of interest is its potential use in combination with other anticancer agents, such as immunotherapy or targeted therapies. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide for different diseases and conditions. Finally, the potential neuroprotective effects of N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS), warrant further investigation.

Synthesemethoden

The synthesis of N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with 1-bromo-4-chlorobutane to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of hematological malignancies and solid tumors. It has also been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide has shown antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Eigenschaften

Molekularformel

C14H19ClN2O2

Molekulargewicht

282.76 g/mol

IUPAC-Name

N-[4-chloro-3-(2-methylpropanoylamino)phenyl]butanamide

InChI

InChI=1S/C14H19ClN2O2/c1-4-5-13(18)16-10-6-7-11(15)12(8-10)17-14(19)9(2)3/h6-9H,4-5H2,1-3H3,(H,16,18)(H,17,19)

InChI-Schlüssel

PCRJUYSCLRIPQS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)C

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.